Strictosamida

Descripción general

Descripción

Estrictosamida es un alcaloide natural que se encuentra principalmente en la planta Nauclea officinalis, la cual pertenece a la familia de las Rubiáceas. Este compuesto se ha utilizado tradicionalmente en la medicina china para tratar diversas enfermedades inflamatorias e infecciosas . Presenta importantes propiedades antiinflamatorias, analgésicas y antimicrobianas .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Inflammatory Bowel Disease (IBD) Therapy

Recent studies have highlighted strictosamide's potential as a therapeutic agent for inflammatory bowel diseases, such as ulcerative colitis. In an experimental model using male Balb/c mice, strictosamide administration led to significant reductions in disease activity index and colonic damage. The compound effectively downregulated pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inhibited the NF-κB signaling pathway, suggesting its utility in managing IBD .

Acute Lung Injury Treatment

Strictosamide has also been investigated for its role in mitigating inflammation associated with acute lung injury. Research demonstrated that strictosamide targets extracellular-signal-regulated kinase 2 (ERK2) and modulates the NF-κB signaling pathway, leading to reduced inflammation in lipopolysaccharide-induced models of acute lung injury . This mechanism highlights strictosamide's potential application in respiratory conditions characterized by acute inflammation.

Wound Healing Enhancement

Promotion of Wound Healing

Strictosamide has shown promising results in promoting wound healing. In a rat model, strictosamide treatment accelerated wound closure and enhanced collagen deposition while reducing inflammatory cell infiltration. Molecular analyses indicated that strictosamide activates the PI3K/AKT signaling pathway, which is crucial for tissue repair processes . This discovery opens avenues for developing strictosamide-based therapies for chronic wounds and skin injuries.

Antimicrobial Activity

Insecticidal Properties

Strictosamide exhibits insecticidal effects against pests such as Spodoptera larvae. Studies have indicated that strictosamide acts as a deterrent, potentially serving as a natural pesticide . This application is particularly relevant in sustainable agriculture where chemical pesticides are being replaced by natural alternatives.

Biochemical Interactions and Mechanisms

Molecular Docking Studies

Research utilizing molecular docking techniques has elucidated the binding affinities of strictosamide with various biological targets. These studies provide insights into the molecular interactions that underpin its biological activities, supporting further exploration of its therapeutic potential .

Data Summary Table

Mecanismo De Acción

La estrictosamida ejerce sus efectos modulando diversos objetivos y vías moleculares. Regula la diferenciación de las células T helper 17 y las células T reguladoras a través de la vía de señalización STAT3/STAT5 . Además, inhibe la vía de señalización NF-κB, la cual desempeña un papel crucial en la inflamación . Esta modulación conduce a la regulación a la baja de las citocinas proinflamatorias y a la regulación al alza de las citocinas antiinflamatorias .

Análisis Bioquímico

Biochemical Properties

Strictosamide interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in regulating the immune response to infection . In addition, strictosamide has been shown to downregulate pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .

Cellular Effects

Strictosamide has significant effects on various types of cells and cellular processes. It has been shown to alleviate inflammation in ulcerative colitis (UC) models, reducing colonic pathological alterations and decreasing the disease activity index . In vitro studies have also demonstrated that strictosamide can restrict inflammation in IEC6 and HT-29 cells .

Molecular Mechanism

Strictosamide exerts its effects at the molecular level through several mechanisms. It inhibits the NF-κB signaling pathway, leading to a decrease in the expression of pro-inflammatory cytokines . It also has been found to significantly inhibit the PI3K/Akt pathway, which is involved in cell survival, proliferation, differentiation, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, strictosamide has been shown to have long-term effects on cellular function. For instance, it has been found to decrease the leukocytes in the mice peritoneal cavity induced by carboxymethylcellulose sodium (CMC–Na) at all the tested doses .

Dosage Effects in Animal Models

In animal models, the effects of strictosamide vary with different dosages. For example, at 20 and 40mg/kg, strictosamide significantly decreased the TPA-induced mice ear edema and inhibited acetic acid-stimulated peritoneal vascular permeability in mice .

Metabolic Pathways

Strictosamide is involved in several metabolic pathways. It has been found to be associated with the regulation of inflammatory response and cell apoptosis via the SATA signaling pathway

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La estrictosamida puede sintetizarse mediante una reacción de Pictet–Spengler bioinspirada entre secologanina y triptamina . Esta reacción es catalizada por ácido y produce estrictosidina, la cual posteriormente se somete a una lactamización para formar ethis compound . Las condiciones de reacción suelen implicar temperaturas suaves y purificación por cristalización y cromatografía flash .

Métodos de producción industrial

La producción industrial de ethis compound a menudo implica la extracción de la planta Nauclea officinalis. El proceso de extracción incluye el uso de solventes como metanol, agua y acetonitrilo que contienen 0.05% de ácido acético . El compuesto extraído se purifica posteriormente utilizando técnicas de cromatografía líquida de alta resolución (HPLC) .

Análisis De Reacciones Químicas

Tipos de reacciones

La estrictosamida experimenta diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución .

Reactivos y condiciones comunes

Reducción: La reducción de estrictosidina a ethis compound implica el uso de agentes reductores.

Sustitución: Las reacciones de sustitución pueden ocurrir en condiciones ácidas o básicas, dando lugar a la formación de diversos derivados.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen epóxido de ethis compound y otros derivados glucosídicos .

Comparación Con Compuestos Similares

Compuestos similares

Lactama de vincosida: Un diastereómero de la estrictosamida con una estabilidad ligeramente mayor.

Camptotecina: Un alcaloide antitumoral que comparte una vía biosintética similar con la ethis compound.

Agliconas del tipo angustina: Derivados de la ethis compound que contribuyen al color amarillo de la madera en Nauclea orientalis.

Singularidad

La ethis compound es singular debido a su amplio espectro de actividades biológicas, incluyendo propiedades antiinflamatorias, analgésicas y antimicrobianas . Su capacidad para modular múltiples vías de señalización y sus posibles aplicaciones terapéuticas la convierten en un compuesto valioso tanto en la investigación como en la industria .

Actividad Biológica

Strictosamide is a bioactive compound primarily isolated from the plant Nauclea officinalis, known for its diverse pharmacological properties. This article delves into the biological activity of strictosamide, focusing on its anti-inflammatory, antiviral, and antiproliferative effects, as well as its potential mechanisms of action.

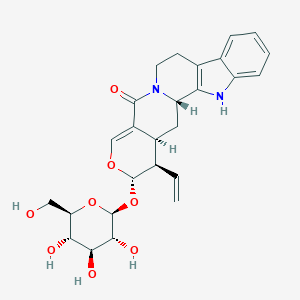

Strictosamide is classified as an alkaloid and has been identified in various studies as a significant component of Nauclea officinalis. Its molecular formula is C₁₉H₂₃N₃O₁₁, and it exhibits a complex structure that contributes to its biological activities.

Anti-inflammatory Activity

Strictosamide has demonstrated potent anti-inflammatory effects, particularly in vitro. A study conducted using LPS-induced RAW 264.7 macrophages revealed that strictosamide significantly reduced the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in a dose-dependent manner. The underlying mechanisms involve:

- Inhibition of iNOS Expression : Strictosamide decreased both the protein levels and mRNA expression of inducible nitric oxide synthase (iNOS), TNF-α, and IL-1β.

- Regulation of NF-κB and MAPK Pathways : It was observed that strictosamide inhibited the phosphorylation of p65 (a component of NF-κB), IκB-α, and IKK-α, alongside reducing the activation of p38, ERK, and JNK pathways, which are critical in inflammatory responses .

Antiviral Activity

Recent studies have explored the antiviral potential of strictosamide derivatives. A series of synthesized derivatives exhibited enhanced activities against viral infections:

- Influenza A Virus : Compounds derived from strictosamide showed IC50 values as low as 4.12 μg/mL against influenza A virus.

- Respiratory Syncytial Virus (RSV) : One derivative displayed an IC50 value of 9.58 μg/mL against RSV .

These findings suggest that modifications to the strictosamide structure can yield compounds with improved antiviral efficacy.

Antiproliferative Effects

Strictosamide has also been investigated for its antiproliferative properties against various cancer cell lines:

- Cell Lines Tested : Studies included five human cancer cell lines where strictosamide derivatives showed moderate antiproliferative effects.

- Mechanism : The exact mechanism remains under investigation but may involve modulation of cell cycle progression and induction of apoptosis .

Study on Inflammatory Response

In a controlled laboratory setting, strictosamide's effect on inflammatory markers was assessed. The study found that treatment with strictosamide resulted in significant reductions in inflammatory cytokines compared to untreated controls. This supports its potential therapeutic application in managing inflammatory diseases.

Wound Healing

Another study highlighted the role of strictosamide in promoting wound healing through activation of cellular pathways involved in tissue regeneration. This suggests that strictosamide may have applications beyond inflammation and infection control .

Data Summary

The following table summarizes key findings related to the biological activities of strictosamide:

Propiedades

IUPAC Name |

(1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18+,19-,21-,22+,23-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRPLJCNRZUXLS-IUNANRIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H]2C[C@H]3C4=C(CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438421 | |

| Record name | Strictosamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23141-25-5 | |

| Record name | Strictosamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23141-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strictosamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.